molecular formula C10H12Cl2F3N3 B1460343 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride CAS No. 1778734-53-4

1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride

Katalognummer: B1460343
CAS-Nummer: 1778734-53-4
Molekulargewicht: 302.12 g/mol
InChI-Schlüssel: QIBGKUJPRMUZES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride (CAS: 1778734-53-4) is a fluorinated benzodiazole derivative with a molecular formula of C₉H₁₂Cl₂F₃N₃ and a molecular weight of 223.65 g/mol (based on and ). The compound features a benzodiazole core substituted with a methyl group at position 1 and a trifluoromethyl (CF₃) group at position 5, with a methanamine side chain at position 2. The dihydrochloride salt enhances its stability and solubility for experimental applications. It is marketed as a high-purity building block (95% purity) for drug discovery and chemical research, as indicated by its inclusion in Enamine Ltd’s catalogue and CymitQuimica’s fluorinated compounds list .

Eigenschaften

IUPAC Name

[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N3.2ClH/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14;;/h2-4H,5,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBGKUJPRMUZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride, with the CAS number 1778734-53-4, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C10H12Cl2F3N3, and it has a molecular weight of 302.12 g/mol. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and potential mechanisms of action.

PropertyValue
IUPAC Name1-[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanamine dihydrochloride
Molecular FormulaC10H12Cl2F3N3
Molecular Weight302.12 g/mol
PurityTypically ≥ 95%

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride exhibit significant antiproliferative effects against various cancer cell lines. For instance, research on related benzodiazole derivatives has shown promising results in inhibiting the growth of pancreatic cancer cells.

Case Study: Antiproliferative Effects

A study assessed the cytotoxicity of benzodiazole derivatives against human pancreatic adenocarcinoma cell lines (BxPC-3 and Panc-1). The IC50 values for these compounds were found to be approximately 0.051 µM and 0.066 µM respectively. In contrast, the IC50 value on normal human lung fibroblasts (WI38) was significantly higher at 0.36 µM, indicating selective toxicity towards cancer cells while sparing normal cells .

The anticancer activity of benzodiazole compounds is often attributed to their ability to intercalate DNA and disrupt cellular processes. The presence of flat structural fragments in these molecules facilitates their interaction with DNA, which may lead to inhibition of replication and transcription processes essential for cancer cell proliferation .

Cytotoxicity Profile

The cytotoxic effects of 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride can be summarized as follows:

Cell LineIC50 Value (µM)
BxPC-30.051
Panc-10.066
WI38 (Normal)0.36

These findings highlight the compound's potential as a selective anticancer agent.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that benzodiazoles can exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group may enhance the lipophilicity and biological activity of the compound, making it a candidate for further anticancer drug development.
  • Antimicrobial Properties : Research indicates that compounds with similar structures have shown antimicrobial activity. This dihydrochloride derivative may be evaluated for efficacy against bacterial and fungal pathogens.

Material Science

The unique structural properties of 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride make it suitable for applications in material science:

  • Fluorescent Materials : Due to its aromatic structure, this compound could be explored for use in developing fluorescent materials or sensors. The trifluoromethyl group can enhance photostability and fluorescence efficiency.

Chemical Synthesis

As a building block in organic synthesis, this compound can serve as an intermediate for synthesizing more complex molecules. Its reactivity can be exploited in various synthetic pathways, including:

  • Synthesis of Novel Benzodiazole Derivatives : The compound can act as a precursor to synthesize other functionalized benzodiazoles that may possess unique biological activities.

Case Study 1: Anticancer Activity Evaluation

A study conducted on related benzodiazole derivatives demonstrated significant cytotoxicity against A549 lung cancer cells. The mechanism of action involved apoptosis induction through mitochondrial pathways. Future studies should include 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride to evaluate its potential anticancer properties.

Case Study 2: Antimicrobial Screening

In a comparative study of various benzodiazole derivatives, compounds with trifluoromethyl substitutions showed enhanced activity against Staphylococcus aureus and Escherichia coli. This suggests a promising avenue for evaluating the antimicrobial efficacy of the dihydrochloride derivative.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related methanamine dihydrochloride derivatives:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine diHCl Benzodiazole 1-Me, 5-CF₃ C₉H₁₂Cl₂F₃N₃ 223.65 Strong electron-withdrawing CF₃ group
(1-Cyclopropyl-2-methyl-1H-1,3-benzodiazol-5-yl)methanamine diHCl () Benzodiazole 1-Cyclopropyl, 2-Me, 5-H C₁₂H₁₇Cl₂N₃ 274.19 Bulky cyclopropyl substituent; higher MW
(4-Fluoro-1H-1,3-benzodiazol-2-yl)methanamine diHCl () Benzodiazole 4-F, 2-CH₂NH₂ C₈H₁₀Cl₂FN₃ 238.09 Electron-withdrawing F at position 4
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)methanamine HCl () Phenyl 3-Cl, 4-OEt, 5-OMe C₁₀H₁₅Cl₂NO₂ 252.14 Polar alkoxy groups; aromatic substitution
[1-(But-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine diHCl () Triazole 1-Butenyl, 4-CH₂NH₂ C₇H₁₄Cl₂N₄ 233.12 Alkenyl side chain; triazole core

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to cyclopropyl () or fluoro () substituents .
  • Core Heterocycles: Benzodiazoles (target, –13) are more rigid and planar than triazoles () or phenyl derivatives (), influencing binding affinity in biological systems.

Vorbereitungsmethoden

Synthesis of the Benzimidazole Core

  • The benzimidazole ring system is commonly synthesized by condensation of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles under acidic or dehydrating conditions.
  • For the trifluoromethyl-substituted variant, starting materials bearing the trifluoromethyl group at the appropriate aromatic position are used. This can be achieved by electrophilic aromatic substitution or by employing trifluoromethylated anilines.

N-Methylation

  • N-Methylation of the benzimidazole nitrogen (N-1) is typically performed using methyl iodide or methyl sulfate in the presence of a base.
  • This step selectively methylates the N-1 position without affecting other functional groups.

Introduction of the Methanamine Group at C-2

  • The C-2 position of benzimidazole can be functionalized by halogenation followed by nucleophilic substitution with a suitable amine.
  • Alternatively, reductive amination can be employed if an aldehyde or ketone intermediate is available at C-2.
  • For example, 2-chloromethyl benzimidazole derivatives can be reacted with ammonia or methylamine to yield the methanamine substituent.

Formation of the Dihydrochloride Salt

  • The free base amine is dissolved in anhydrous solvent and treated with two equivalents of hydrochloric acid (HCl) to form the dihydrochloride salt.
  • This salt formation improves the compound’s crystallinity, stability, and aqueous solubility.

Representative Synthetic Procedure from Literature

Step Reagents & Conditions Yield (%) Notes
1. Synthesis of 5-(trifluoromethyl)-1H-benzimidazole Condensation of o-phenylenediamine derivative with trifluoro-substituted carboxylic acid under reflux in acidic medium 60-75% Literature procedures adapted from benzimidazole synthesis protocols
2. N-Methylation Methyl iodide, K2CO3, acetone, room temperature, 12 h 80-90% Selective N-1 methylation
3. Introduction of methanamine group Reaction of 2-chloromethyl intermediate with ammonia in ethanol, reflux 6 h 65-80% Nucleophilic substitution
4. Salt formation Treatment with 2 eq. HCl in ethanol, stirring at room temperature >95% Crystallization of dihydrochloride salt

Analytical Data and Characterization

  • NMR Spectroscopy: Confirms substitution pattern on benzimidazole and presence of methyl and methanamine groups.
  • Mass Spectrometry: Molecular ion peak consistent with C10H11F3N3.
  • Melting Point: Dihydrochloride salt typically shows sharp melting point indicative of purity.
  • HPLC: Used to assess purity and yield of the final compound.

Research Findings and Optimization Notes

  • The choice of methylation reagent and conditions is critical to avoid over-alkylation or side reactions.
  • The trifluoromethyl group is electron-withdrawing, influencing the reactivity of the benzimidazole ring; reaction conditions must be optimized accordingly.
  • Formation of the dihydrochloride salt is essential for pharmaceutical formulation due to improved solubility and stability.
  • Yields vary depending on the purity of starting materials and reaction times but generally fall within moderate to high ranges (60-90%).

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Yield Range (%) Comments
Benzimidazole core synthesis o-Phenylenediamine + trifluoromethyl acid, acid reflux 60-75 Core structure formation
N-Methylation Methyl iodide, base, acetone, RT 80-90 Selective methylation at N-1
Methanamine substitution 2-chloromethyl intermediate + NH3, EtOH reflux 65-80 Nucleophilic substitution
Dihydrochloride salt formation 2 eq. HCl, EtOH, RT >95 Salt crystallization and purification

The preparation of 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride is a multi-step process involving benzimidazole core synthesis, selective N-methylation, side-chain introduction via nucleophilic substitution or reductive amination, and final salt formation. The methods are well-established in the literature, with yields generally moderate to high. The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced physicochemical properties.

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how can purity be optimized?

  • Methodology :
    • Stepwise synthesis : Begin with the benzodiazol core by cyclizing 1-methyl-5-(trifluoromethyl)-1H-benzimidazole precursors. Introduce the methanamine group via nucleophilic substitution or reductive amination. The dihydrochloride salt is formed by treating the free base with HCl in anhydrous ethanol .
    • Purification : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) .
    • Key parameters : Control reaction temperature (0–5°C during amination) and moisture levels to avoid byproducts.

Q. Which analytical techniques are optimal for characterizing purity and structural integrity?

  • Methodology :
    • HPLC : Use a reversed-phase C18 column with UV detection at 254 nm to assess purity. Retention time and peak symmetry should align with reference standards .
    • FTIR : Confirm functional groups (e.g., NH stretch at ~3300 cm⁻¹, CF₃ at 1150–1250 cm⁻¹) .
    • NMR : ¹H NMR (DMSO-d₆) should show the methanamine proton at δ 3.2–3.5 ppm and benzodiazol aromatic protons at δ 7.5–8.2 ppm. ¹⁹F NMR confirms the trifluoromethyl group at δ -60 to -65 ppm .

Q. What safety protocols are essential during handling and storage?

  • Methodology :
    • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or skin contact due to potential irritancy (similar to related benzodiazol compounds) .
    • Storage : Keep in airtight glass containers at 2–8°C under desiccation to prevent hydrolysis. Monitor for discoloration or clumping as signs of degradation .

Advanced Research Questions

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology :
    • Accelerated stability studies : Incubate solutions (1 mg/mL in PBS or simulated gastric fluid) at 25°C, 40°C, and 60°C. Sample at 0, 1, 2, and 4 weeks.
    • Analysis : Quantify degradation via HPLC peak area reduction. Use LC-MS to identify degradation products (e.g., deamination or ring-opening derivatives) .
    • Thermal analysis : Perform TGA to determine decomposition onset temperatures (expected >200°C for similar hydrochlorides) .

Q. What computational strategies can predict its pharmacological target engagement?

  • Methodology :
    • Molecular docking : Use AutoDock Vina to model interactions with serotonin receptors (5-HT₃/5-HT₄) or kinases, leveraging the benzodiazol scaffold’s π-π stacking potential. Validate with free-energy perturbation (FEP) calculations .
    • DFT studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

Q. How can contradictory solubility data across studies be resolved?

  • Methodology :
    • Solubility screen : Test in 12 solvents (e.g., DMSO, ethanol, PBS) using the shake-flask method. Centrifuge at 10,000 rpm for 15 min and quantify supernatant via UV-Vis (λ = 280 nm) .
    • Data normalization : Account for batch-to-batch variability (e.g., hydrate vs. anhydrous forms) using Karl Fischer titration for water content .

Q. What strategies mitigate interference from the trifluoromethyl group in bioassays?

  • Methodology :
    • Fluorine masking : Use deuterated solvents in NMR to suppress ¹⁹F signal overlap.
    • Control experiments : Include a non-fluorinated analog (e.g., methyl instead of CF₃) to isolate the CF₃ group’s effect on assay outcomes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity profiles?

  • Methodology :
    • Standardized assays : Replicate MTT assays across multiple cell lines (e.g., HEK-293, HepG2) using identical seeding densities and incubation times (24–48 hrs).
    • Control for chloride counterions : Compare dihydrochloride vs. free base forms, as chloride ions may influence osmotic balance .

Q. What experimental designs clarify conflicting logP values in literature?

  • Methodology :
    • Octanol-water partitioning : Perform shake-flask partitioning at pH 7.4 and 25°C. Measure concentrations via HPLC and calculate logP = log([octanol]/[water]).
    • In silico cross-check : Use ChemAxon or MarvinSuite to predict logP and compare with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.